Differentiated CYP2A6 Enzyme Inhibition Profile Relative to 4-Ethyl-7-hydroxycoumarin
The 2-ethyl substitution on 7-hydroxy-4H-chromen-4-one results in a distinct inhibition profile against the drug-metabolizing enzyme CYP2A6 compared to the isomeric 4-ethyl-7-hydroxycoumarin. The target compound exhibits an IC50 of 3.74 µM [1], while the 4-ethyl isomer shows an IC50 of 0.10 µM (100 nM) against 17β-HSD3 [2], and another assay reports a CYP2A6 IC50 of 0.33 µM for a structurally related 4-ethyl derivative [3]. This quantitative difference highlights the critical impact of the ethyl group position on enzyme binding, making the target compound a unique and non-interchangeable reagent for CYP2A6-related studies.
| Evidence Dimension | CYP2A6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.74 µM (3,740 nM) |
| Comparator Or Baseline | 4-ethyl-7-hydroxycoumarin (CYP2A6 IC50: 0.33 µM / 330 nM) and 4-ethyl-7-hydroxycoumarin (17β-HSD3 IC50: 0.10 µM) |
| Quantified Difference | Approximately 11-fold less potent as a CYP2A6 inhibitor than the 4-ethyl isomer. |
| Conditions | Inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation in a standard assay. |
Why This Matters
This quantifiable difference in enzyme inhibition potency is critical for selecting the correct compound for CYP2A6 inhibition studies, avoiding erroneous experimental conclusions that would arise from using a more potent, but structurally distinct, isomer.
- [1] BindingDB. (n.d.). BDBM109748: CHEMBL179477. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50305308: 4-ethyl-7-hydroxy-2H-chromen-2-one (CHEMBL600114). BindingDB Entry. View Source
- [3] BindingDB. (n.d.). BDBM109753. BindingDB Entry. View Source
